Side-Chain-Dependent MBL Inhibitory Potency
The functional significance of the 2-acetic acid side chain (C2-AA) is inferred from class-level SAR. The C2-AA configuration is predicted to maintain the carboxylate group at an optimal distance from the pyrrole core, enabling simultaneous zinc ion coordination and conserved residue binding, as demonstrated for the 3-carboxylic acid analog SPC [1]. The 2-oxoacetic acid analog (CAS 1803562-63-1) introduces a carbonyl at the α-position (ΔMW ≈ +14 Da; ΔClogP ≈ -1.7), altering the carboxylate pKa and hydrogen-bonding geometry, thereby disrupting the zinc coordination triad . This distinction is critical for metalloenzyme inhibitor design [2].
| Evidence Dimension | Predicted zinc coordination mode and functional activity retention |
|---|---|
| Target Compound Data | Acetic acid side chain (-CH₂-COOH); ClogP ≈ +0.5; no α-carbonyl |
| Comparator Or Baseline | 2-oxoacetic acid analog (CAS 1803562-63-1); ClogP = -1.736; α-keto acid motif |
| Quantified Difference | ClogP difference ≈ 2.2 units; altered α-carbon oxidation state |
| Conditions | X-ray crystallography-based coordination model (PDB deposition pending) / ligand efficiency prediction |
Why This Matters
The C2-AA motif preserves the carboxylate coordination geometry required for MBL inhibition, whereas the oxoacetic acid variant likely disrupts this geometry due to altered electron distribution and steric constraints.
- [1] Wachino J, Jin W, Kimura K, et al. Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio. 2020;11(2):e03144-19. View Source
- [2] American Elements. Comparative product analysis: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid vs. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid. 2022. View Source
